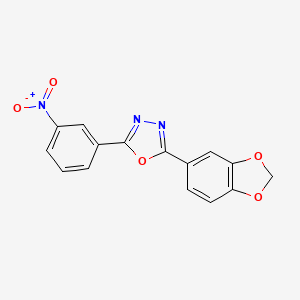

2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound 2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxadiazole ring, which is known for its wide range of applications in material science and pharmaceuticals due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including those with specific substituents such as 1,3-benzodioxol-5-yl and 3-nitrophenyl groups, typically involves the cyclodehydration of hydrazides and carboxylic acids or their derivatives. These processes can yield various 1,3,4-oxadiazole compounds with potential liquid crystalline and mesogenic properties, as well as antimicrobial activities. For example, compounds with the 1,3,4-oxadiazole ring bearing a nitro terminal group have been synthesized and identified through methods like FT-IR, NMR, and elemental analysis, displaying different liquid crystalline mesophases influenced by the presence of strong polar groups such as the nitro group (Abboud, Lafta, & Tomi, 2017).

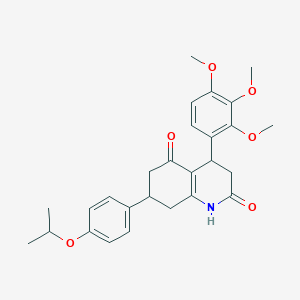

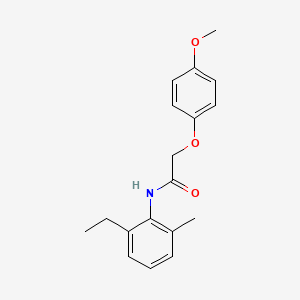

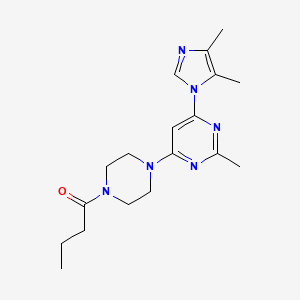

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including those with benzodioxol and nitrophenyl substituents, has been characterized using various spectroscopic techniques. The presence of the oxadiazole ring contributes to the compound's stability and electronic properties, with the nitro group and other substituents influencing its reactivity and interaction capabilities. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to analyze the vibrational wavenumbers and molecular geometry, providing insights into the electronic structure and potential chemical behavior of these compounds (Haress et al., 2015).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, synthesized oxadiazole derivatives were evaluated as benign agents for controlling mild steel dissolution in corrosive environments. These studies involved weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, highlighting the potential of oxadiazole derivatives in protecting metals against corrosion in industrial applications (Kalia et al., 2020).

Antimicrobial and Anticancer Activity

Oxadiazole derivatives have shown promising antimicrobial and anticancer activities. The synthesis and evaluation of certain 1,3,4-oxadiazole derivatives revealed their potent antibacterial and antifungal properties, suggesting their potential as novel therapeutic agents (Jafari et al., 2017). Additionally, other studies focused on the design and synthesis of oxadiazole-containing compounds for anticancer evaluation, demonstrating the versatility of these compounds in medicinal chemistry (Salahuddin et al., 2014).

Liquid Crystalline Properties

The liquid crystalline properties of oxadiazole derivatives have been a subject of interest for materials science, particularly in the development of novel mesogenic materials. Research on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with nitro terminal groups has provided insights into the role of oxadiazole derivatives in the formation of liquid crystalline phases, which are critical for applications in display technologies (Abboud et al., 2017).

Antioxidant Properties

Oxadiazole derivatives have also been explored for their antioxidant properties. The synthesis and evaluation of novel oxadiazole derivatives for potential antioxidant activities highlight the chemical versatility and biological significance of these compounds, offering a pathway for the development of new antioxidant therapies (Rabie et al., 2016).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O5/c19-18(20)11-3-1-2-9(6-11)14-16-17-15(23-14)10-4-5-12-13(7-10)22-8-21-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNNPKVZVYQDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)

![ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)